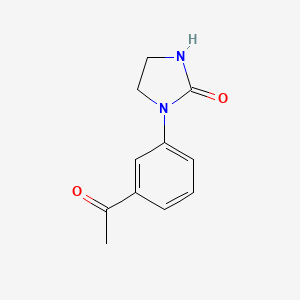
1-(3-Acetylphenyl)imidazolidin-2-one
概要
説明
1-(3-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound that belongs to a class of imidazolidine derivatives. It has a CAS Number of 1012040-98-0 and a molecular weight of 204.23 . It is commonly known as API or Alpidem.
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research. A recent review summarizes the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecular formula of 1-(3-Acetylphenyl)imidazolidin-2-one is C11H12N2O2. The InChI code is 1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) .Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .科学的研究の応用
Corrosion Inhibition : Imidazolidine derivatives like 1-(2-ethylamino)-2-methylimidazolidine have been evaluated for their efficiency as corrosion inhibitors in acid media. Their reactivity and efficiency as corrosion inhibitors were analyzed using electrochemical techniques and density functional theory (DFT) calculations (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Stereochemistry in Pharmaceutical Compounds : Imidazolidin-4-ones, which are structurally similar to 1-(3-Acetylphenyl)imidazolidin-2-one, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. Their formation, particularly with primaquine alpha-aminoamides, exhibits notable stereoselectivity, influenced by intramolecular hydrogen bonds (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Catalysis in Chemical Synthesis : Compounds like 1-methyl-imidazolidin-2-one are used in gold(I)-catalyzed intermolecular hydroamination, showing high yield and regioselectivity. This method is important for synthesizing various organic compounds, including imidazolidin-2-ones (Zhang, Lee, & Widenhoefer, 2009).
Insect Growth Inhibition and Chemosterilant : 4-Imidazolin-2-one, a compound related to 1-(3-Acetylphenyl)imidazolidin-2-one, acts as a potent inhibitor of reproduction and immature development in various insect species, offering a novel mode of action in pest control (Schaefer & Tieman, 1967).
Enzyme Inhibition for Therapeutic Applications : Imidazolidine derivatives, such as imidazolidine-2,4,5-triones, have been synthesized and identified as highly active inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in treating conditions like Alzheimer's disease (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).
Stereoselective Alkylation in Drug Synthesis : Certain imidazolidin-2-ones are utilized as chiral auxiliaries in stereoselective alkylation reactions, which are crucial in the synthesis of complex molecules like β-Lactams and drugs such as ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTBDDWBVGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)imidazolidin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

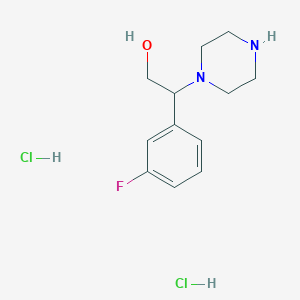
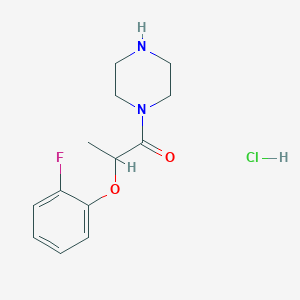
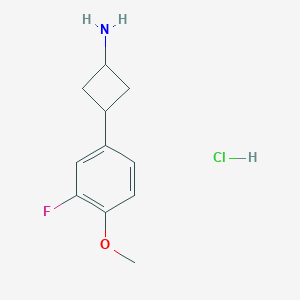

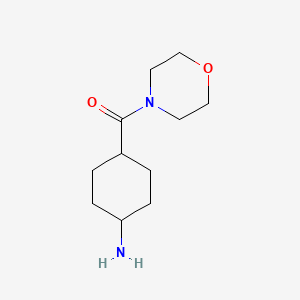
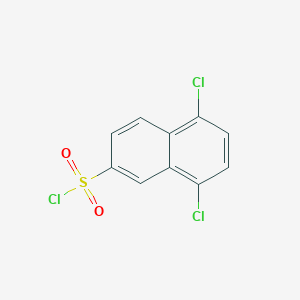
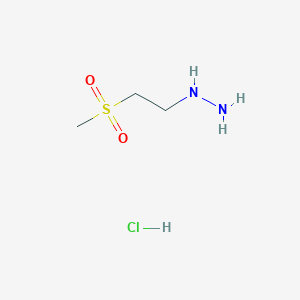
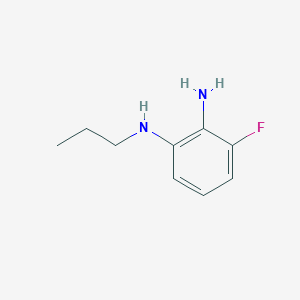
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)
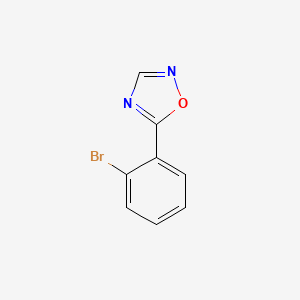
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
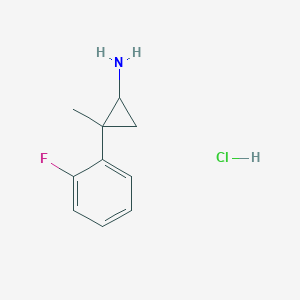
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)